Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Description
Historical Context and Discovery Timeline
The historical development of this compound is intrinsically linked to the pioneering work of Otto Diels and Kurt Alder in the field of cycloaddition chemistry. The parent diacid compound, bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, was first reported in 1931 during the classic investigations by Diels and Alder that established the foundation of what would become known as the Diels-Alder reaction. This groundbreaking work laid the theoretical and practical groundwork for understanding cycloaddition reactions and the synthesis of complex bicyclic structures.
The synthesis methodology for this compound evolved from the fundamental Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate. This synthetic approach was developed as researchers sought to create more reactive and manipulable derivatives of the original diacid compound. The esterification of the carboxylic acid groups to methyl esters significantly enhanced the compound's solubility properties and synthetic utility, making it more amenable to various chemical transformations and purification procedures.
The timeline of discovery and development can be structured as follows. During the 1930s, the fundamental Diels-Alder chemistry was established, providing the conceptual framework for bicyclic compound synthesis. The 1960s witnessed significant advances in synthetic methodology, with researchers developing improved procedures for the preparation of norbornadiene derivatives, including more efficient routes to the diester compounds. The 1970s and 1980s marked a period of extensive investigation into the stereochemistry and reactivity patterns of these bicyclic esters, with detailed nuclear magnetic resonance spectroscopic studies elucidating their structural characteristics. The modern era, spanning from the 1990s to the present, has seen the application of computational chemistry to understand the electronic properties and reaction mechanisms of these compounds, as well as their incorporation into advanced materials and organometallic complexes.
Table 1: Historical Milestones in this compound Development
| Year/Period | Milestone | Key Contributors | Significance |
|---|---|---|---|
| 1931 | First report of parent diacid | Diels and Alder | Established fundamental Diels-Alder chemistry |
| 1960s | Development of diester synthesis | Various researchers | Enhanced synthetic accessibility |
| 1968 | Anhydride preparation methods | du Pont researchers | Expanded derivative chemistry |
| 1970s-1980s | Stereochemical investigations | Multiple groups | Detailed structural understanding |
| 1990s-2000s | Organometallic applications | Coordination chemists | Expanded application scope |
| 2000s-Present | Computational studies | Theoretical chemists | Mechanistic insights and energy applications |
Significance in Organic and Organometallic Chemistry
This compound occupies a central position in modern synthetic chemistry due to its remarkable structural properties and diverse reactivity patterns. The compound's significance in organic chemistry stems from its function as both a synthetic intermediate and a reactive substrate for various transformations. The strained bicyclic framework provides exceptional reactivity toward cycloaddition reactions, making it valuable as a dienophile in Diels-Alder reactions and as a substrate for other pericyclic processes. The presence of electron-withdrawing ester groups enhances the compound's electrophilic character, facilitating nucleophilic additions and enabling selective functionalization strategies.
In the realm of organometallic chemistry, this compound has emerged as a versatile ligand capable of coordinating to transition metals through its alkene functionality. The norbornadiene framework can function as either a two-electron or four-electron donor, depending on the coordination mode and the electronic requirements of the metal center. This flexibility has made it particularly valuable in the synthesis of organometallic complexes for homogeneous catalysis applications. Iron tricarbonyl complexes containing the norbornadiene ligand have been demonstrated to be effective carbon monoxide-releasing molecules, with the rate and extent of carbon monoxide release being modulated by modifications to the norbornadiene framework.
The compound's role in materials science and polymer chemistry has gained increasing attention in recent years. Ring-opening metathesis polymerization reactions involving this compound and related derivatives have been extensively studied, with researchers investigating how structural modifications affect polymerization behavior and thermal properties. These studies have revealed that the length and nature of the ester substituents significantly influence copolymerization processes, with longer alkyl chains generally decreasing polymerization yields while affecting thermal degradation patterns.
Table 2: Chemical Properties and Synthetic Applications
Recent computational investigations have highlighted the potential of norbornadiene derivatives, including the dimethyl dicarboxylate, in molecular solar thermal energy storage applications. Multiconfigurational calculations and photodynamics simulations have provided detailed insights into the excited-state deactivation mechanisms of these compounds, revealing how substituent effects influence photochemical behavior and energy storage capacity. These studies have demonstrated that the presence of electron-withdrawing groups, such as the dicarboxylate functionality, significantly affects the quantum yields of photoisomerization products and the lifetimes of excited states.
The synthetic versatility of this compound is further exemplified by its participation in halogenation reactions, where it undergoes addition with molecular iodine to yield multiple stereoisomeric products. These transformations demonstrate the compound's utility as a scaffold for creating structurally complex molecules with defined stereochemical relationships. The resulting iodinated derivatives have been characterized using advanced spectroscopic techniques, providing valuable insights into the stereochemical outcomes of addition reactions to strained bicyclic systems.
Table 3: Synthetic Methods and Reaction Conditions
Properties
IUPAC Name |
dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXJMEUOLYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2CC1C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63556-40-1 | |
| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63556-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80915365 | |
| Record name | Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947-57-9 | |
| Record name | Dimethyl bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 947-57-9 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 947-57-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition of Cyclopentadiene and Dimethyl Acetylenedicarboxylate
- Reagents and Conditions : Freshly cracked cyclopenta-1,3-diene (8.5 g, 0.13 mol) is stirred at 0 °C while dimethyl acetylenedicarboxylate (14.2 g, 0.10 mol) is added dropwise over 30 minutes.
- Reaction Time : After addition, the mixture is maintained at 0 °C for 1.5 hours, then warmed to room temperature.
- Workup : The crude reaction mixture is subjected to Kugelrohr distillation under reduced pressure.
- Product Isolation : The first distillate fraction contains unreacted starting materials; the second fraction is the desired dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (yield ~64%), a colorless liquid with boiling point ~160 °C at 20 Torr.
- Spectroscopic Confirmation : 1H NMR shows characteristic signals at δ 6.92 (2H, multiplet, H-5,6), 3.94 (2H, multiplet, H-1,4), 3.78 (6H, singlet, 2 × OMe), and 2.28 & 2.10 (2H, AB pattern of triplets, H-7).
Alternative Preparation via Direct Cycloaddition with Acetylenedicarboxylic Acid
- Cyclopentadiene can also be reacted with acetylenedicarboxylic acid in THF at room temperature for 20 hours.
- This yields the corresponding bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, which can be esterified or converted to the dimethyl ester.
- This method provides a high yield (~98%) of the diacid intermediate.
Hydrolysis and Subsequent Esterification
Variations in Ester Groups
- Using diethyl acetylenedicarboxylate instead of dimethyl acetylenedicarboxylate under similar conditions yields the diethyl ester analogue with moderate yield (~40%).
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Cyclopentadiene + Dimethyl acetylenedicarboxylate | 0 °C, 2 h, Kugelrohr distillation | This compound | 64% | Direct Diels-Alder cycloaddition |
| 2 | Cyclopentadiene + Acetylenedicarboxylic acid | RT, 20 h | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | 98% | Precursor diacid |
| 3 | Dimethyl ester + LiOH (aq) | 50 °C, 5 h | Diacid | 57% | Hydrolysis of ester |
| 4 | Cyclopentadiene + Diethyl acetylenedicarboxylate | 0 °C, 2 h, Kugelrohr distillation | Diethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 40% | Alternative ester |
Additional Preparation Notes and Variations
- The initial cycloaddition is typically performed at low temperatures (0 °C) to control reaction rate and selectivity.
- The freshly cracked cyclopentadiene is preferred to avoid dimerization and impurities.
- Kugelrohr distillation under reduced pressure is effective for separating the product from unreacted starting materials and side products.
- Hydrolysis and re-esterification steps allow for modification of ester groups, providing versatility for further synthetic applications.
- Alternative dehydration methods to form related anhydrides from the diacid include treatment with acetic anhydride, trifluoroacetic anhydride, or ethoxyacetylene, though these are beyond the scope of the dimethyl ester preparation.
Research Findings and Spectroscopic Data
- The product’s structure has been confirmed by 1H and 13C NMR spectroscopy, showing characteristic chemical shifts consistent with the bicyclic framework and ester groups.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
- The preparation method is reproducible and yields a colorless liquid product with consistent physical properties such as boiling point and NMR spectra.
- The reaction proceeds via a [4+2] cycloaddition mechanism typical of Diels-Alder reactions.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in Diels-Alder reactions as a dienophile or diene. For example, its synthesis involves a Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate (DMAD) under mild conditions (0°C to room temperature) without catalysts . The reaction proceeds stereoselectively to yield the bicyclic product with 64% efficiency after distillation .
Key Data:
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclopentadiene + DMAD | 0°C → RT, no catalyst | Dimethyl norbornadiene-2,3-dicarboxylate | 64% |
Catalytic Hydrogenation
Palladium-catalyzed transfer hydrogenation selectively reduces the 2,5-diene system. Using 10% Pd/C with cyclohexene as a hydrogen donor, the exo-face hydrogenation dominates, yielding dimethyl bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate as the major product . Competing endo reduction is suppressed due to steric hindrance from the ester groups.
Reaction Outcomes:
| Substrate | Catalyst | Hydrogen Source | Major Product | Regioselectivity |
|---|---|---|---|---|
| Dimethyl norbornadiene-2,3-dicarboxylate | 10% Pd/C | Cyclohexene | exo-2,3-Dimethyl norbornene-dicarboxylate | >90% exo |
Oxidation
Treatment with strong oxidizers like KMnO₄ converts the ester groups to dicarboxylic acids. For example, hydrolysis under acidic conditions yields bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid .
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester moieties to primary alcohols, forming the diol derivative. This reaction is highly exothermic and requires controlled conditions to avoid over-reduction of the bicyclic framework .
Comparative Reactivity:
| Reaction Type | Reagent/Conditions | Product | Key Observation |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, H₂SO₄ | Dicarboxylic acid | Complete ester hydrolysis |
| Reduction | LiAlH₄, THF, 0°C → RT | 2,3-Bis(hydroxymethyl)norbornadiene | Selective ester-to-alcohol conversion |
Thermal Isomerization
The compound exhibits thermal isomerization equilibria. Studies using toluene as a solvent reveal an enthalpy change (ΔᵣH°) of -77 ± 1 kJ/mol for the isomerization to related strained systems . This thermodynamic data is critical for understanding its stability in synthetic applications.
Thermochemical Data:
| Reaction | ΔᵣH° (kJ/mol) | Method | Solvent | Reference |
|---|---|---|---|---|
| Isomerization to quadricyclane analog | -77 ± 1 | Calorimetry | Toluene |
Substitution Reactions
The ester groups undergo nucleophilic substitution with amines or alcohols. For instance, reaction with ethanolamine in basic conditions produces amide derivatives, while methanolysis regenerates the parent diacid .
Substitution Examples:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethanolamine | K₂CO₃, DMF, 80°C | 2,3-Bis(2-hydroxyethylamide)norbornadiene | 72% |
| Methanol | H₂SO₄, reflux | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | 85% |
Scientific Research Applications
Applications in Organic Chemistry
1. Synthetic Intermediates
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate serves as an important synthetic intermediate in the preparation of various complex organic molecules. Its structure allows for multiple functionalization reactions, including:
- Diels-Alder Reactions : This compound can participate in Diels-Alder cycloadditions to form larger cyclic structures, which are valuable in drug synthesis and materials science.
Case Study : A study demonstrated its utility in synthesizing novel polycyclic compounds through Diels-Alder reactions with dienophiles like maleic anhydride, leading to products with potential pharmaceutical applications .
2. Polymer Chemistry
The compound is also used in the synthesis of polymers due to its ability to undergo polymerization reactions:
- Polymerization Reactions : It can be polymerized to create materials with specific mechanical and thermal properties.
Data Table 1: Polymerization Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | Varies by polymer type |
| Mechanical Strength | High |
| Thermal Stability | Moderate |
Applications in Materials Science
1. Coatings and Adhesives
this compound is explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.
Case Study : Research has shown that coatings formulated with this compound exhibit enhanced durability and adhesion compared to traditional formulations, making them suitable for automotive and industrial applications .
2. Functional Materials
The compound is being investigated for its potential use in creating functional materials such as sensors and catalysts:
- Sensors : Its unique electronic properties can be harnessed for developing sensors that detect environmental pollutants or biological markers.
Safety and Environmental Considerations
While the compound has promising applications, it is essential to consider safety data and environmental impact:
- Toxicological Profile : Studies indicate moderate toxicity; therefore, handling precautions are recommended.
Mechanism of Action
The mechanism of action of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strained bicyclic structure and the presence of ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Diethyl Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS 947-57-9)
- Structure : Ethyl ester groups instead of methyl.
- Molecular formula : C₁₁H₁₂O₄
- Molecular weight : 208.21 g/mol .
- Synthesis : Analogous to the dimethyl variant but uses diethylacetylene dicarboxylate and cyclopentadiene .
- Reactivity : Slower hydrolysis due to bulkier ethyl groups, making it less reactive in ester-exchange reactions compared to the methyl derivative.
- Applications: Used in copolymerization with carbon monoxide (CO) to form polyketones, though its reactivity with palladium catalysts is lower than the 7-oxa analogue .
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS 1829-60-3)
Dimethyl 1-Methyl-4-(Pent-4-ynamidomethyl)-7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (S12)
- Structure : Modified with a methyl group and a pent-4-ynamidomethyl substituent.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between alkyne-modified precursors and azides .
- Applications: Used in programmable drug delivery systems for lymph nodes due to its tunable hydrophobicity and click-chemistry compatibility .
Dimethyl (1R,4S)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (HZ3)
- Structure : Aryl-substituted derivative with 4-hydroxyphenyl groups.
- Molecular formula : C₂₂H₁₈O₇
- Applications : Binds to estrogen receptors (ERα) with high affinity (IC₅₀ = 2 μM), making it a candidate for hormone-related cancer research .
Comparative Data Table
Key Research Findings
Reactivity Differences: The 7-oxa variant undergoes retro-Diels-Alder reactions under UV light to release stored thermal energy, a property absent in non-oxa analogues .
Biological Activity : Epoxide derivatives of the 7-oxa compound exhibit cytotoxicity (IC₅₀ < 10 μM in 9KB assays), while removal of the oxabridge or epoxide moiety abolishes activity .
Polymerization : The 7-oxa variant forms alternating copolymers with CO using Pd(II) catalysts, whereas the diethyl variant requires stronger initiators .
Biological Activity
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (commonly referred to as dimethyl norbornadiene-2,3-dicarboxylate) is a bicyclic compound with significant biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Biological Activity
This compound exhibits various biological activities that have been the focus of several studies:
Antitumor Activity
Research has indicated that this compound possesses antitumor properties. A study conducted on mouse B-16 melanoma cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 0.10 ng/mL, indicating potent activity against tumor cells .
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system . This inhibition suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies :
- Mechanism of Action :
- Synergistic Effects :
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for preparing Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, and what factors critically affect its stereochemical outcome?
Methodological Answer: The compound is synthesized via Diels-Alder reactions between electron-deficient dienophiles (e.g., maleic anhydride derivatives) and conjugated dienes. Key factors include:
- Temperature : Elevated temperatures (80–120°C) favor endo selectivity due to secondary orbital interactions.
- Solvent polarity : Nonpolar solvents (toluene) enhance reaction rates via entropy-driven transition states, while polar aprotic solvents (DMF) may reduce stereoselectivity.
- Catalysts : Lewis acids like ZnCl₂ (5–10 mol%) improve regioselectivity by coordinating to ester carbonyl groups. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to separate diastereomers .
Q. Which spectroscopic techniques provide definitive structural confirmation of this bicyclic diester, and what characteristic signals should researchers prioritize?
Methodological Answer:
- ¹H NMR : Vinyl protons in the bicyclic system appear as multiplet signals (δ 5.8–6.3 ppm), while ester methyl groups resonate as singlets (δ 3.7–3.8 ppm). Coupling constants (J = 8–10 Hz) between bridgehead protons confirm bicyclic geometry.
- IR : Strong C=O stretches at 1720–1740 cm⁻¹ and conjugated double bond absorption at ~1640 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ at m/z 238.0834 (C₁₁H₁₄O₄) with fragmentation patterns showing loss of methoxy groups (Δ m/z = 31.99) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures of reactants and transition states.
- Solvent modeling : Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects on activation energies.
- Kinetic analysis : Compare computed ΔG‡ values for competing pathways (e.g., endo vs. exo) with experimental product ratios. Validate using Arrhenius plots derived from variable-temperature kinetic studies .
Q. How can factorial design resolve contradictions in reported catalytic asymmetric induction rates during hydrogenation of this diester?
Methodological Answer:
- Experimental design : Implement a 2³ factorial matrix testing catalyst loading (0.5–2 mol%), hydrogen pressure (50–100 psi), and temperature (25–50°C).
- Response surface analysis : Identify interaction effects between variables using ANOVA. For example, high pressure combined with low temperature may maximize enantiomeric excess (ee).
- Validation : Apply Bayesian optimization to refine conditions, reducing experimental trials by 40–60% while maintaining >95% confidence intervals .
Q. What accelerated degradation protocols assess the compound’s stability under varying solvent conditions?
Methodological Answer:
- Isothermal studies : Store samples at 40°C/75% RH in solvents with dielectric constants (ε) ranging from 2.4 (toluene) to 46.7 (DMF).
- Analytical monitoring : Use HPLC-UV (254 nm) to quantify degradation weekly. Identify hydrolytic products (e.g., dicarboxylic acids) via LC-QTOF-MS.
- Kinetic modeling : Apply the Arrhenius equation (log k vs. 1/T) to extrapolate shelf-life predictions for long-term storage .
Data Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Mechanistic reinvestigation : Use ¹³C isotopic labeling at the ester carbonyl to track nucleophilic attack sites via NMR.
- Competition experiments : Compare reaction rates with structurally analogous diesters (e.g., dimethyl phthalate) under identical conditions.
- Computational validation : Calculate Fukui indices to identify electrophilic hotspots, reconciling experimental reactivity trends with electronic structure data .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in catalytic hydrogenation experiments?
Methodological Answer:
- Ventilation : Use explosion-proof fume hoods to prevent hydrogen gas accumulation (LEL = 4% v/v).
- PPE : Wear flame-resistant lab coats and static-dissipative gloves to mitigate ignition risks.
- Waste disposal : Quench residual catalyst (e.g., Pd/C) with aqueous ethylenediamine before neutralization .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
